molecular formula C14H13NO4 B7475574 N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide

N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide

Cat. No. B7475574
M. Wt: 259.26 g/mol
InChI Key: DKPREFPPYHWZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied in scientific research applications. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, proliferation, and survival.

Mechanism of Action

N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of the ATP binding site on the EGFR tyrosine kinase domain. By binding to this site, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been shown to have potent biochemical and physiological effects in vitro and in vivo. It inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been shown to promote wound healing and tissue repair by stimulating the proliferation and migration of epithelial cells.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its potency, selectivity, and specificity for EGFR inhibition. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide. One area of interest is the development of novel EGFR inhibitors with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to EGFR inhibition in cancer patients. Additionally, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide could be used as a tool to study the role of EGFR in other physiological and pathological processes, such as inflammation and tissue repair. Finally, the combination of N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide with other targeted therapies could be explored to improve the efficacy of cancer treatment.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide involves several steps, including the protection of the furan ring, the introduction of the benzodioxole ring, and the coupling of the amide group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been widely used in scientific research applications to study the role of EGFR in various physiological and pathological processes, including cancer, inflammation, and wound healing. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has also been used to study the effects of EGFR inhibition on wound healing and tissue repair.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-15(8-11-3-2-6-17-11)14(16)10-4-5-12-13(7-10)19-9-18-12/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPREFPPYHWZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide

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